Simfibrate

Description

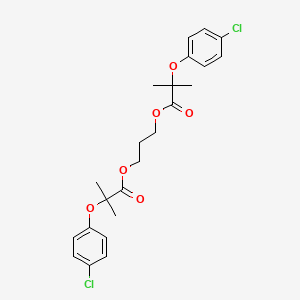

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26Cl2O6/c1-22(2,30-18-10-6-16(24)7-11-18)20(26)28-14-5-15-29-21(27)23(3,4)31-19-12-8-17(25)9-13-19/h6-13H,5,14-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRNKCZRCMIVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26Cl2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057647 | |

| Record name | Cholesolvin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14929-11-4 | |

| Record name | Simfibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14929-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Simfibrate [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014929114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simfibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13433 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cholesolvin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Simfibrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIMFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2R75RQX26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Simfibrate's Mechanism of Action on Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simfibrate, a fibric acid derivative, modulates lipid metabolism primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism. This activation orchestrates a multi-pronged therapeutic effect characterized by a significant reduction in plasma triglycerides, a modest increase in high-density lipoprotein cholesterol (HDL-C), and a variable effect on low-density lipoprotein cholesterol (LDL-C). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, details of key experimental protocols for its study, and a summary of its quantitative effects on lipid parameters. While clinical data for this compound is limited, this guide draws upon the broader class of fibrates, particularly fenofibrate (B1672516), to illustrate the anticipated effects, given their shared mechanism of action.

Core Mechanism of Action: PPARα Activation

The cornerstone of this compound's lipid-modifying effects is its role as a PPARα agonist.[1] PPARs are ligand-activated transcription factors that, upon binding with a ligand such as a fibrate, heterodimerize with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

The primary tissues where PPARα is highly expressed and exerts its effects are the liver, heart, and skeletal muscle, all of which have high rates of fatty acid catabolism.

Signaling Pathway of this compound Action

The binding of this compound to PPARα initiates a cascade of transcriptional events that collectively improve the lipid profile.

Caption: this compound activates PPARα, leading to transcriptional regulation of key lipid metabolism genes.

Effects on Lipid Metabolism

The transcriptional changes initiated by this compound translate into significant alterations in the plasma lipid profile.

Triglyceride Metabolism

This compound's most pronounced effect is the reduction of plasma triglycerides.[1] This is achieved through a dual mechanism:

-

Enhanced Catabolism of Triglyceride-Rich Lipoproteins: this compound increases the expression of lipoprotein lipase (LPL), the primary enzyme responsible for the hydrolysis of triglycerides in very low-density lipoproteins (VLDL) and chylomicrons.[1] Simultaneously, it decreases the expression of Apolipoprotein C-III (ApoC-III), a potent inhibitor of LPL activity.[1] The net result is an accelerated clearance of triglyceride-rich particles from the circulation.

-

Reduced Hepatic VLDL Production: By stimulating hepatic fatty acid oxidation, this compound reduces the availability of fatty acids for triglyceride synthesis and subsequent VLDL assembly and secretion.[1]

HDL Cholesterol Metabolism

This compound therapy is associated with a moderate increase in HDL-C levels.[1] This is primarily due to the PPARα-mediated increase in the expression of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the major protein components of HDL particles.[1][2]

LDL Cholesterol Metabolism

The effect of this compound on LDL-C is more variable and depends on the patient's baseline lipid profile. In individuals with high triglycerides, the enhanced catabolism of VLDL can lead to an initial increase in LDL-C as VLDL is converted to LDL. However, in patients with primary hypercholesterolemia, fibrates can reduce LDL-C levels.[3]

Fatty Acid Metabolism

This compound enhances the cellular uptake of fatty acids and their subsequent β-oxidation in the liver and muscle.[1] This is accomplished by increasing the expression of genes encoding for fatty acid transport proteins and mitochondrial and peroxisomal enzymes involved in fatty acid oxidation, such as carnitine palmitoyltransferase 1 (CPT-1) and acyl-CoA oxidase (ACO).[1]

Caption: this compound's multifaceted effects on lipid metabolism pathways.

Quantitative Data on Lipid Profile Changes

Table 1: Percentage Change in Lipid Profile with Fibrate Monotherapy

| Lipid Parameter | Fenofibrate | Ciprofibrate |

| Triglycerides (TG) | ↓ 25-50%[4] | ↓ 49-51%[5] |

| HDL Cholesterol (HDL-C) | ↑ 5-20%[4] | ↑ ~10%[3] |

| LDL Cholesterol (LDL-C) | Variable (-10% to +10%)[4][5] | ↓ 10%[5] |

| Total Cholesterol (TC) | ↓ ~15%[5] | - |

| Apolipoprotein B (ApoB) | ↓ ~22%[5] | Reduced[5] |

| Apolipoprotein A-I (ApoA-I) | Increased[2] | - |

Data is aggregated from multiple studies and represents a general range of effects.

Table 2: Comparison of Lipid-Lowering Effects of Fenofibrate and Simvastatin (B1681759) (a Statin)

| Lipid Parameter | Fenofibrate (200 mg bid) | Simvastatin (20-40 mg qpm) |

| Total Cholesterol | ↓ 15% | ↓ 28% |

| LDL Cholesterol | ↓ 16% | ↓ 36% |

| HDL Cholesterol | ↑ 13% | No significant change |

| Triglycerides | ↓ 51% | ↓ 16% |

| Apolipoprotein B | ↓ 22% | ↓ 24% |

Source: Adapted from a 10-week, double-blind study in 16 patients with primary hypercholesterolemia.[5]

Experimental Protocols

The following are outlines of key experimental methodologies used to investigate the mechanism of action of fibrates like this compound.

PPARα Activation Assay (Cell-based Reporter Assay)

-

Objective: To determine if a compound activates PPARα.

-

Methodology:

-

Cell Culture: A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with two plasmids: one expressing the PPARα ligand-binding domain fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a promoter with binding sites for the DNA-binding domain (e.g., UAS) upstream of a reporter gene (e.g., luciferase).

-

Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., this compound) or a known PPARα agonist (positive control).

-

Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.

-

Data Analysis: An increase in reporter gene activity in the presence of the test compound indicates PPARα activation.

-

Caption: Workflow for a cell-based PPARα activation reporter assay.

Lipoprotein Lipase (LPL) Activity Assay

-

Objective: To measure the effect of a compound on LPL activity.

-

Methodology:

-

Sample Preparation: Post-heparin plasma is collected from subjects (human or animal) treated with the test compound or placebo. Heparin injection releases LPL from the endothelial surface into the circulation.

-

Substrate: A substrate for LPL, typically a radiolabeled or fluorescently tagged triacylglycerol emulsion, is prepared.

-

Reaction: The plasma sample is incubated with the substrate under controlled conditions (pH, temperature). LPL in the plasma hydrolyzes the triacylglycerols, releasing fatty acids.

-

Quantification: The amount of released fatty acids is quantified. For radiolabeled substrates, this involves separating the fatty acids from the unmetabolized substrate and measuring radioactivity. For fluorescent substrates, the increase in fluorescence upon hydrolysis is measured.

-

Data Analysis: LPL activity is calculated and compared between the treatment and control groups.

-

Apolipoprotein C-III (ApoC-III) Gene Expression Analysis (RT-qPCR)

-

Objective: To determine the effect of a compound on the expression of the ApoC-III gene.

-

Methodology:

-

Sample Collection and RNA Extraction: Liver tissue or cultured hepatocytes treated with the test compound or vehicle are collected. Total RNA is extracted using a suitable method (e.g., TRIzol reagent).

-

Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the ApoC-III gene and a reference (housekeeping) gene (e.g., GAPDH, β-actin). A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to monitor the amplification of the target genes in real-time.

-

Data Analysis: The relative expression of the ApoC-III gene is calculated using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene. A decrease in the calculated expression level in the treated group compared to the control group indicates downregulation of ApoC-III gene expression.

-

Conclusion

This compound exerts its lipid-modifying effects through a well-defined mechanism centered on the activation of the nuclear receptor PPARα. This leads to a cascade of beneficial transcriptional changes that result in reduced plasma triglycerides, increased HDL-C, and enhanced fatty acid catabolism. While specific quantitative clinical data for this compound is less abundant than for other fibrates, the shared mechanism of action allows for a robust understanding of its expected therapeutic profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of fibrates and other PPARα agonists for the management of dyslipidemia.

References

- 1. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Comparison of the efficacy of simvastatin and standard fibrate therapy in the treatment of primary hypercholesterolemia and combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of simvastatin and fenofibrate on serum lipoproteins and apolipoproteins in primary hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Simfibrate: A Technical Guide on the Dual Ester of Clofibric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simfibrate, a fibrate class lipid-lowering agent, is chemically designated as the propane-1,3-diyl bis[2-(4-chlorophenoxy)-2-methylpropanoate]. It functions as a prodrug, being a dual ester of the pharmacologically active molecule, clofibric acid, and 1,3-propanediol (B51772). Following oral administration, this compound undergoes hydrolysis to release two molecules of clofibric acid, which is responsible for its therapeutic effects on lipid metabolism. The primary mechanism of action of clofibric acid involves the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid and lipoprotein metabolism. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, pharmacokinetics, and clinical effects, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Chemical Synthesis

The synthesis of this compound involves the esterification of two molecules of clofibric acid with one molecule of 1,3-propanediol.

General Experimental Protocol for this compound Synthesis

This protocol outlines a general procedure for the synthesis of this compound via the esterification of clofibric acid with 1,3-propanediol.

Materials:

-

Clofibric acid

-

1,3-propanediol

-

Dicyclohexylcarbodiimide (B1669883) (DCC) or other suitable carbodiimide (B86325) coupling agent

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium bicarbonate solution (saturated)

-

Brine solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve clofibric acid (2.2 molar equivalents) and 1,3-propanediol (1.0 molar equivalent) in anhydrous dichloromethane.

-

Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

-

Coupling Agent Addition: Cool the reaction mixture in an ice bath and slowly add a solution of dicyclohexylcarbodiimide (DCC) (2.2 molar equivalents) in dichloromethane.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure product.

-

Characterization: Confirm the structure and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanism of Action: PPARα Activation

The therapeutic effects of this compound are mediated by its active metabolite, clofibric acid, which acts as a ligand for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

Signaling Pathway

Upon entering the cell, clofibric acid binds to and activates PPARα. This activation leads to the heterodimerization of PPARα with the Retinoid X Receptor (RXR). The PPARα/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding modulates the transcription of genes involved in various aspects of lipid metabolism.

Figure 1. Simplified signaling pathway of this compound's active metabolite, clofibric acid, via PPARα activation.

Downstream Gene Targets and Metabolic Effects

The activation of PPARα by clofibric acid leads to the transcriptional regulation of a suite of genes that collectively contribute to the improvement of the lipid profile. Key effects include:

-

Increased Lipoprotein Lipase (B570770) (LPL) Expression: This enhances the clearance of triglyceride-rich lipoproteins (VLDL and chylomicrons).

-

Increased Apolipoprotein A-I and A-II Expression: This leads to increased levels of High-Density Lipoprotein (HDL).

-

Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation in the liver and muscle, leading to reduced triglyceride synthesis.

-

Decreased Apolipoprotein C-III Expression: This apolipoprotein is an inhibitor of LPL, so its downregulation further promotes the clearance of triglycerides.

Clinical Data: Effects on Lipid Profile

Clinical studies have demonstrated the efficacy of this compound in improving the lipid profile in patients with hyperlipidemia. The following table summarizes the quantitative data from a controlled clinical trial on patients with type IIB hyperlipoproteinemia.

| Parameter | Baseline (Mean ± SD) | After this compound Treatment (Mean ± SD) | Percentage Change |

| Plasma Cholesterol (mg/dL) | 310 ± 45 | 245 ± 38 | ↓ 21.0% |

| Plasma Triglycerides (mg/dL) | 280 ± 60 | 170 ± 45 | ↓ 39.3% |

| VLDL-Cholesterol (mg/dL) | 55 ± 15 | 30 ± 10 | ↓ 45.5% |

| LDL-Cholesterol (mg/dL) | 200 ± 35 | 170 ± 30 | ↓ 15.0% |

| HDL-Cholesterol (mg/dL) | 35 ± 8 | 45 ± 10 | ↑ 28.6% |

| Apolipoprotein B (mg/dL) | 140 ± 20 | 115 ± 18 | ↓ 17.9% |

Data adapted from Avogaro, P., et al. (1980). Effects of this compound on plasma lipids and chemical composition of lipoproteins: A controlled clinical pharmacological trial. Current Therapeutic Research, 27(4), 559-566.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other fibrates.

In Vitro PPARα Activation Assay

This protocol describes a cell-based reporter gene assay to determine the ability of a compound to activate PPARα.

Figure 2. Experimental workflow for an in vitro PPARα activation assay.

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

Expression plasmid for human or rodent PPARα

-

Reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (this compound, clofibric acid) and positive control (e.g., GW7647)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture the chosen cell line in appropriate medium.

-

Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Cell Seeding: After 24 hours of transfection, seed the cells into a 96-well microplate at an appropriate density.

-

Compound Treatment:

-

Prepare serial dilutions of the test compound and positive control in cell culture medium.

-

Remove the medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Luciferase Assay:

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to each well.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability.

-

Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

-

In Vitro Lipolysis Assay

This assay simulates the digestion of a lipid-based formulation in the gastrointestinal tract to assess the solubilization of the drug.

Materials:

-

This compound formulation

-

Lipolysis medium (e.g., simulated intestinal fluid)

-

Pancreatic lipase extract

-

Bile salts (e.g., sodium taurocholate)

-

pH-stat apparatus or pH meter and titrator

-

Water bath or other temperature-controlled system (37°C)

-

Centrifuge

-

HPLC system for drug quantification

Procedure:

-

Preparation of Lipolysis Medium: Prepare a simulated intestinal fluid containing bile salts and phospholipids.

-

Dispersion of Formulation: Add the this compound formulation to the lipolysis medium at 37°C and stir to ensure dispersion.

-

Initiation of Lipolysis: Add the pancreatic lipase extract to the medium to initiate the digestion process.

-

pH Control: Maintain the pH of the medium at a constant level (e.g., pH 6.8) using a pH-stat by titrating the liberated free fatty acids with a sodium hydroxide (B78521) solution.

-

Sampling: At various time points during the digestion, collect aliquots of the reaction mixture.

-

Sample Processing: Immediately stop the enzymatic reaction in the aliquots (e.g., by adding an inhibitor or by heat inactivation). Centrifuge the samples to separate the aqueous phase from the undigested lipid phase.

-

Drug Quantification: Analyze the concentration of this compound (or clofibric acid) in the aqueous phase using a validated HPLC method.

-

Data Analysis: Plot the concentration of the drug in the aqueous phase over time to assess its solubilization profile during lipolysis.

Quantification of this compound and Clofibric Acid in Biological Samples by HPLC

This protocol provides a general method for the quantification of this compound and its active metabolite, clofibric acid, in plasma or serum.

Materials:

-

HPLC system with a UV or mass spectrometric detector

-

C18 reversed-phase HPLC column

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable mobile phase modifier

-

Plasma or serum samples

-

Protein precipitation agent (e.g., acetonitrile, methanol)

-

Internal standard

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a known volume of plasma or serum, add a known amount of internal standard.

-

Add 2-3 volumes of cold protein precipitation agent (e.g., acetonitrile).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the residue in a known volume of the HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject a known volume of the reconstituted sample onto the HPLC system.

-

Separate the analytes using a C18 column with an isocratic or gradient elution of a mobile phase consisting of acetonitrile and water (with a modifier like formic acid).

-

Detect this compound and clofibric acid using a UV detector at an appropriate wavelength (e.g., around 230 nm) or a mass spectrometer.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations of this compound and clofibric acid.

-

Quantify the analytes in the samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

-

Conclusion

This compound, as a dual ester prodrug of clofibric acid, represents a therapeutic agent for the management of hyperlipidemia. Its mechanism of action, centered on the activation of PPARα, leads to a cascade of transcriptional changes that favorably modulate lipid and lipoprotein metabolism. This results in a significant reduction in plasma triglycerides and VLDL-cholesterol, a modest reduction in LDL-cholesterol, and a notable increase in HDL-cholesterol. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and biological evaluation of this compound and other fibrate-class compounds. Further research into the nuanced effects of this compound and the development of next-generation PPARα modulators continue to be important areas of investigation in the pursuit of improved therapies for cardiovascular disease.

References

In-depth Technical Guide: Pharmacokinetics and Bioavailability of Simfibrate in Vivo

Notice to Researchers, Scientists, and Drug Development Professionals:

This document aims to provide a comprehensive technical guide on the in vivo pharmacokinetics and bioavailability of Simfibrate. However, a thorough review of publicly accessible scientific literature reveals a significant scarcity of detailed studies specifically focused on this compound. The available information is largely centered on related compounds such as fenofibrate (B1672516) and simvastatin.

The following sections, therefore, are structured to provide a framework for the type of information required for a complete technical guide, highlighting the data gaps that currently exist for this compound. This guide will be updated as more specific information on this compound becomes available.

Introduction to this compound

This compound is identified as a clofibric acid derivative and is categorized as a hypolipidemic agent.[1] Like other fibrates, its primary mechanism of action is expected to involve the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This activation leads to a cascade of effects on lipid metabolism, including increased lipoprotein lipase (B570770) activity, enhanced fatty acid oxidation, and reduced triglyceride synthesis.

Quantitative Pharmacokinetic Data

A complete pharmacokinetic profile of this compound would require in vivo studies to determine key parameters. Due to the lack of available data, the following table is presented as a template for the necessary information.

Table 1: Pharmacokinetic Parameters of this compound (Data Not Available)

| Parameter | Symbol | Value (Units) | Species/Model | Dosing Route & Regimen | Source |

| Maximum Plasma Concentration | Cmax | Data N/A | |||

| Time to Maximum Concentration | Tmax | Data N/A | |||

| Area Under the Curve (0-t) | AUC(0-t) | Data N/A | |||

| Area Under the Curve (0-∞) | AUC(0-∞) | Data N/A | |||

| Elimination Half-life | t1/2 | Data N/A | |||

| Volume of Distribution | Vd | Data N/A | |||

| Clearance | CL | Data N/A | |||

| Bioavailability | F | Data N/A |

Bioavailability of this compound

The bioavailability of a drug is a critical factor in determining its therapeutic efficacy. For orally administered drugs like fibrates, factors such as solubility, dissolution rate, and first-pass metabolism can significantly influence bioavailability. Studies on related compounds like fenofibrate have shown that formulation strategies, such as micronization or the use of self-microemulsifying drug delivery systems (SMEDDS), can enhance oral bioavailability.

Table 2: Bioavailability of this compound (Data Not Available)

| Formulation | Administration Condition | Relative Bioavailability (%) | Source |

| e.g., Standard Tablet | Fasting | Data N/A | |

| e.g., Standard Tablet | Fed | Data N/A | |

| e.g., Micronized | Fasting | Data N/A | |

| e.g., Micronized | Fed | Data N/A |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. A comprehensive guide would include the following methodological details for in vivo pharmacokinetic studies of this compound.

Animal Models

The selection of an appropriate animal model is crucial for preclinical pharmacokinetic studies. Commonly used models for lipid metabolism research include rats (e.g., Wistar, Sprague-Dawley) and mice. For hyperlipidemia studies, genetically modified or diet-induced obese and hyperlipidemic animal models are often employed.

Dosing and Sample Collection

-

Dosing: The dose, route of administration (e.g., oral gavage, intravenous), and vehicle used for this compound administration would be specified.

-

Sample Collection: A detailed schedule for the collection of biological samples (typically blood) post-administration would be outlined. The methodology for processing these samples (e.g., plasma or serum separation) would also be described.

Bioanalytical Method

A validated bioanalytical method is required for the accurate quantification of this compound and its metabolites in biological matrices. This typically involves:

-

Sample Preparation: Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from the biological matrix.

-

Analytical Instrumentation: High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector, is commonly used for drug quantification.

-

Method Validation: The method would be validated for parameters including linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Metabolism of this compound

The metabolic fate of this compound in vivo is a critical aspect of its pharmacokinetic profile. It is anticipated that this compound, being a clofibric acid derivative, undergoes hydrolysis to its active metabolite, simfibric acid. Further metabolism may involve conjugation reactions, such as glucuronidation, prior to excretion.

Visualizations

To aid in the understanding of the experimental processes and potential metabolic pathways, diagrams are essential. The following are examples of diagrams that would be included if the necessary data were available.

Caption: A generalized workflow for an in vivo pharmacokinetic study of this compound.

Caption: A putative metabolic pathway for this compound in vivo.

Conclusion and Future Directions

There is a clear and significant gap in the scientific literature regarding the in vivo pharmacokinetics and bioavailability of this compound. The foundational study from 1976 provides a starting point, but modern, detailed pharmacokinetic research is necessary. Future studies should focus on:

-

Conducting comprehensive in vivo pharmacokinetic studies in relevant animal models.

-

Developing and validating robust bioanalytical methods for the quantification of this compound and its metabolites.

-

Investigating the impact of different formulations on the bioavailability of this compound.

-

Elucidating the complete metabolic profile of this compound.

The generation of this data is critical for any further development and clinical application of this compound as a therapeutic agent. Researchers are encouraged to pursue these areas of investigation to build upon the limited existing knowledge.

References

The Impact of Simfibrate on Plasma Lipids and Lipoprotein Composition: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of simfibrate, a fibrate class drug, on plasma lipid profiles and the composition of lipoproteins. The information presented herein is a synthesis of findings from multiple clinical and pharmacological studies, intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Executive Summary

This compound has demonstrated significant efficacy in modulating plasma lipid levels, primarily by reducing triglycerides (TG) and, to a lesser extent, low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). Its mechanism of action is primarily mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR-alpha. This activation leads to a cascade of downstream effects on gene expression, ultimately altering lipoprotein metabolism to produce a more favorable, less atherogenic profile. This document summarizes the quantitative effects of this compound and related fibrates on key lipid parameters, details the experimental protocols from seminal studies, and illustrates the core signaling pathways and experimental workflows.

Quantitative Effects on Plasma Lipids and Lipoproteins

The following tables summarize the quantitative data from various studies on the effects of this compound and other fibrates on plasma lipids and apolipoproteins.

Table 1: Effect of this compound on Plasma Lipids and Apolipoproteins in Type IIB Hyperlipemic Patients

| Parameter | % Change with this compound | Significance |

| Total Cholesterol | ↓ Significant Reduction | p < 0.05 |

| Triglycerides | ↓ Significant Reduction | p < 0.05 |

| VLDL-Cholesterol | ↓ Significant Reduction | p < 0.05 |

| VLDL-Triglycerides | ↓ Significant Reduction | p < 0.05 |

| HDL-Cholesterol | ↑ Significant Increase | p < 0.05 |

| Apolipoprotein B | ↓ Significant Reduction | p < 0.05 |

Data synthesized from a controlled clinical trial involving 30 type IIB hyperlipemic patients treated for two 2-month periods.[1]

Table 2: Comparative Effects of Fibrates (including this compound analogues) and Statins on Plasma Lipids

| Parameter | Fibrate Therapy | Simvastatin (B1681759) Therapy |

| Total Cholesterol | ↓ 15%[2] | ↓ 28%[2] |

| LDL-Cholesterol | ↓ 10-16%[2][3] | ↓ 22-36%[2][3] |

| HDL-Cholesterol | ↑ 10-13%[2][4] | No significant change or ~10% increase[2][4] |

| Triglycerides | ↓ 49-51%[2][3] | ↓ 16%[2] |

| Apolipoprotein B | ↓ 22%[2] | ↓ 24%[2] |

| LDL Particle Size | ↑ Increased[3] | No significant effect[3] |

This table presents a comparative summary from studies on fenofibrate (B1672516) and ciprofibrate (B1669075), which share a similar mechanism of action with this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies investigating the effects of fibrates.

Controlled Clinical Trial in Type IIB Hyperlipemic Patients

-

Study Design: A controlled clinical pharmacological trial.

-

Participants: Thirty patients diagnosed with type IIB hyperlipoproteinemia.

-

Intervention: Fifteen patients received dietetic treatment alongside two alternating 2-month periods of this compound treatment. The remaining fifteen control subjects received only the dietetic treatment for a total of 8 months.

-

Parameters Measured: Plasma levels of cholesterol, triglycerides, VLDL-cholesterol, VLDL-triglycerides, HDL-cholesterol, and apolipoprotein B were assessed.[1]

-

Analytical Methods: Specific analytical methods for lipid and apolipoprotein quantification were employed, though not detailed in the abstract.[1]

Comparative Study of Simvastatin and Ciprofibrate in Familial Combined Hyperlipidaemia (FCHL)

-

Study Design: A randomized, controlled trial.

-

Participants: Sixty patients with FCHL and coronary artery disease.

-

Intervention: Following a 4-week placebo period, patients were randomly assigned to one of three groups for 12 weeks: simvastatin (20 mg/day), ciprofibrate (100 mg/day), or a combination of both.

-

Parameters Measured: Plasma fibrinogen, total cholesterol, triglycerides, LDL, VLDL, intermediate density lipoprotein (IDL), and HDL cholesterol were measured. LDL subfraction distribution and structure were analyzed by density gradient ultracentrifugation. Apoproteins B and AI were assessed by immunoturbidometry.[3]

Signaling Pathways and Experimental Workflows

Mechanism of Action: PPAR-α Signaling Pathway

Fibrates, including this compound, exert their effects on lipid metabolism primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor.[5][6][7] The binding of a fibrate to PPAR-α leads to a conformational change, heterodimerization with the retinoid X receptor (RXR), and subsequent binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This modulates the transcription of genes involved in lipid metabolism.[5][6]

Caption: this compound's PPAR-α signaling pathway.

Experimental Workflow for a Comparative Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled trial comparing the effects of a fibrate with a statin.

Caption: Workflow of a comparative lipid-lowering drug trial.

Conclusion

This compound and other fibrates are effective lipid-modifying agents, particularly for reducing triglycerides and increasing HDL-cholesterol. Their mechanism of action via PPAR-α activation is well-established and leads to beneficial changes in lipoprotein metabolism, including an increase in LDL particle size, which is considered less atherogenic. While statins are generally more potent in lowering LDL-cholesterol, fibrates offer a valuable therapeutic option, especially in patients with combined hyperlipidemia characterized by high triglycerides and low HDL-cholesterol. The provided data and protocols offer a solid foundation for further research and development in the field of lipid-modifying therapeutics.

References

- 1. Effects of this compound on plasma lipids and chemical composition of lipoproteins: A controlled clinical pharmacological trial [epistemonikos.org]

- 2. Effects of simvastatin and fenofibrate on serum lipoproteins and apolipoproteins in primary hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of simvastatin and ciprofibrate alone and in combination on lipid profile, plasma fibrinogen and low density lipoprotein particle structure and distribution in patients with familial combined hyperlipidaemia and coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the efficacy of simvastatin and standard fibrate therapy in the treatment of primary hypercholesterolemia and combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Cellular Effects of Fibrates: A Technical Guide for Researchers

Disclaimer: This technical guide focuses on the in-vitro cellular effects of the fibrate class of drugs. It is important to note that while Simfibrate belongs to this class, specific in-vitro studies on this compound are scarce in publicly available scientific literature. Therefore, this document synthesizes findings from studies on other well-researched fibrates such as fenofibrate, bezafibrate, and gemfibrozil. The primary mechanism of action for fibrates involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), and thus, the cellular effects are expected to be broadly similar across the class.

Core Mechanism of Action: PPARα Activation

Fibrates exert their primary effects by acting as agonists for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation.[1][2] Upon activation by a fibrate, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[3]

Signaling Pathway Diagram

References

- 1. Effects of fibrates on serum metabolic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo study of the pathogenic role of PPARα in experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

Simfibrate's Role in Treating Hyperlipidemia Type IIb: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperlipidemia type IIb, characterized by elevated levels of both low-density lipoprotein cholesterol (LDL-C) and very-low-density lipoprotein (VLDL), leading to high triglycerides (TG), poses a significant risk for atherosclerotic cardiovascular disease. Fibrates, a class of lipid-lowering drugs, have been a cornerstone in managing this dyslipidemia. This technical guide provides a comprehensive overview of the role of simfibrate, a fibric acid derivative, in the treatment of hyperlipidemia type IIb. While specific clinical trial data for this compound is limited due to its status as an older drug, this guide synthesizes the well-established mechanisms of the fibrate class and available data from related compounds to elucidate the therapeutic potential of this compound. The core of this document focuses on the molecular mechanisms, supported by signaling pathway diagrams, a summary of expected quantitative effects on lipid profiles, and a generalized experimental protocol for clinical investigation.

Introduction to this compound and Hyperlipidemia Type IIb

This compound is a fibric acid derivative that has been used for the treatment of hyperlipidemia.[1] It is a double ester of clofibric acid with 1,3-propanediol.[1] In the body, this compound is hydrolyzed to release two molecules of its active metabolite, clofibric acid.[1] Clofibric acid is the pharmacologically active agent responsible for the lipid-lowering effects.

Hyperlipidemia type IIb, also known as mixed hyperlipidemia, is a common genetic lipid disorder characterized by an overproduction of VLDL by the liver, leading to elevated plasma triglycerides, and an increase in LDL-C. This atherogenic lipid profile significantly increases the risk of premature coronary artery disease.

Mechanism of Action: PPARα Activation

The primary mechanism of action of fibrates, including the active metabolite of this compound, is the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[2][3][4] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[2][5]

PPARα Signaling Pathway

Upon binding to its ligand (e.g., clofibric acid), PPARα undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This activated complex then heterodimerizes with the retinoid X receptor (RXR). The PPARα-RXR heterodimer binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.[2]

Key Molecular Effects of this compound

The activation of PPARα by this compound's active metabolite, clofibric acid, leads to a cascade of downstream effects that collectively improve the lipid profile in hyperlipidemia type IIb.

Regulation of Lipoprotein Lipase (B570770) (LPL)

Fibrates upregulate the expression of the lipoprotein lipase (LPL) gene.[3] LPL is a crucial enzyme responsible for the hydrolysis of triglycerides within VLDL and chylomicron particles, releasing free fatty acids for uptake by tissues.[3] By increasing LPL activity, this compound enhances the clearance of triglyceride-rich lipoproteins from the circulation.[2][4] Additionally, fibrates decrease the hepatic production of apolipoprotein C-III (ApoC-III), which is an inhibitor of LPL activity.[2][4]

Stimulation of Fatty Acid Oxidation

PPARα activation also stimulates the catabolism of fatty acids through β-oxidation in the liver and muscle.[2][6] Fibrates increase the expression of genes encoding key enzymes involved in fatty acid transport into mitochondria (e.g., Carnitine Palmitoyltransferase 1, CPT1) and the β-oxidation pathway itself.[7][8] This increased fatty acid catabolism reduces the availability of fatty acids for triglyceride synthesis in the liver, thereby decreasing VLDL production and secretion.[2]

Quantitative Effects on Lipid Profile

While specific, large-scale clinical trial data for this compound in hyperlipidemia type IIb is scarce, the expected effects on the lipid profile can be extrapolated from studies on other fibrates, such as fenofibrate (B1672516) and bezafibrate (B1666932), and from combination therapy studies involving fibrates. The following tables summarize the anticipated quantitative changes in key lipid parameters.

Table 1: Expected Percentage Change in Lipid and Lipoprotein Levels with Fibrate Monotherapy in Hyperlipidemia Type IIb

| Parameter | Expected Percentage Change | Reference |

| Total Cholesterol (TC) | ↓ 15% - 20% | [9][10] |

| LDL-Cholesterol (LDL-C) | ↓ 10% - 20% | [9][10] |

| Triglycerides (TG) | ↓ 30% - 50% | [9][10] |

| HDL-Cholesterol (HDL-C) | ↑ 10% - 20% | [9][10] |

| Apolipoprotein B (ApoB) | ↓ 20% - 25% | [11] |

| Apolipoprotein A-I (ApoA-I) | ↑ 10% - 15% | [11] |

Disclaimer: These values are estimates based on studies of other fibrates and may not be fully representative of this compound's specific effects.

Table 2: Comparison of Lipid-Lowering Effects: Fibrate vs. Statin in Type IIb Hyperlipidemia

| Parameter | Fenofibrate (200 mg/day) | Simvastatin (B1681759) (20 mg/day) | Reference |

| Total Cholesterol | ↓ 17.9% | ↓ 25.8% | [10] |

| LDL-Cholesterol | ↓ 20.9% | ↓ 34.9% | [10] |

| Triglycerides | ↓ 52.8% | ↓ 14.0% | [10] |

| HDL-Cholesterol | ↑ 33.6% | ↑ 11.4% | [10] |

| Apolipoprotein B | ↓ 20.8% | ↓ 26.5% | [10] |

| Apolipoprotein A-I | ↑ 10.5% | No significant change | [10] |

Experimental Protocols for Clinical Investigation

The following section outlines a generalized experimental protocol for a clinical trial designed to evaluate the efficacy and safety of this compound in treating hyperlipidemia type IIb. This protocol is based on common methodologies used in lipid-lowering drug trials.

Study Design

A randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population

-

Inclusion Criteria:

-

Male and female subjects aged 18-70 years.

-

Diagnosis of primary hyperlipidemia type IIb (Fredrickson classification).

-

Fasting LDL-C > 130 mg/dL.

-

Fasting Triglycerides > 200 mg/dL and < 500 mg/dL.

-

Willingness to follow a standard lipid-lowering diet for the duration of the study.

-

Informed consent obtained.

-

-

Exclusion Criteria:

-

Use of other lipid-lowering medications within 6 weeks of screening.

-

History of myopathy or rhabdomyolysis.

-

Active liver disease or unexplained persistent elevations of serum transaminases.

-

Severe renal impairment.

-

Pregnancy or lactation.

-

Treatment Regimen

-

Run-in Period: 4-6 week single-blind placebo and dietary stabilization period.

-

Randomization: Eligible subjects will be randomly assigned in a 1:1 ratio to receive either:

-

This compound (e.g., 500 mg twice daily).

-

Matching placebo.

-

-

Treatment Duration: 12 weeks.

Efficacy and Safety Assessments

-

Primary Efficacy Endpoint: Percentage change in fasting LDL-C from baseline to week 12.

-

Secondary Efficacy Endpoints:

-

Percentage change in fasting total cholesterol, triglycerides, HDL-C, non-HDL-C, ApoB, and ApoA-I from baseline to week 12.

-

Proportion of patients achieving target LDL-C and triglyceride levels.

-

-

Safety Assessments:

-

Monitoring of adverse events at each visit.

-

Clinical laboratory tests (hematology, serum chemistry including liver function tests and creatine (B1669601) kinase) at baseline and weeks 4, 8, and 12.

-

Vital signs and physical examinations.

-

Statistical Analysis

The primary efficacy analysis will be performed on the intent-to-treat population using an analysis of covariance (ANCOVA) model with treatment as a factor and baseline LDL-C as a covariate. Secondary endpoints will be analyzed similarly. Safety data will be summarized descriptively.

Conclusion

This compound, through its active metabolite clofibric acid, is expected to be an effective agent for the management of hyperlipidemia type IIb. Its mechanism of action, centered on the activation of PPARα, leads to beneficial modulations of lipid metabolism, primarily by enhancing the clearance of triglyceride-rich lipoproteins and reducing their hepatic production. While direct, contemporary clinical data for this compound is limited, the well-understood pharmacology of the fibrate class provides a strong basis for its utility in this patient population. Further research, potentially through well-designed clinical trials as outlined in this guide, would be valuable to precisely quantify the efficacy and safety profile of this compound in the modern management of mixed hyperlipidemia.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemistry, Lipoprotein Lipase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 6. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative efficacy and safety of micronized fenofibrate and simvastatin in patients with primary type IIa or IIb hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multicenter comparison of micronized fenofibrate and simvastatin in patients with primary type IIA or IIB hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison between simvastatin and bezafibrate in effect on plasma lipoproteins and apolipoproteins in primary hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Interactions of Clofibric Acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets of clofibric acid, the active metabolite of the lipid-lowering agent simfibrate. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific findings to elucidate the compound's mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.

Executive Summary

Clofibric acid, the pharmacologically active form of this compound, exerts its primary therapeutic effects by modulating lipid metabolism. This is achieved through direct interaction with several key molecular targets. The principal and most well-characterized target is the Peroxisome Proliferator-Activated Receptor alpha (PPARα) , a nuclear receptor that plays a pivotal role in the regulation of genes involved in fatty acid oxidation.

Beyond its interaction with PPARα, research has identified other significant molecular targets, including the branched-chain α-ketoacid dehydrogenase (BCKDH) complex and its kinase , as well as enzymes involved in phospholipid synthesis, specifically phosphatidylethanolamine (B1630911) N-methyltransferase . Evidence also suggests an indirect or high-concentration inhibitory effect on HMG-CoA reductase . Furthermore, clofibric acid has been shown to suppress the production of pro-inflammatory and angiogenic factors like prostaglandin E2 (PGE2) and vascular endothelial growth factor (VEGF) . This guide will explore each of these interactions in detail.

Primary Molecular Target: Peroxisome Proliferator-Activated Receptor alpha (PPARα)

Clofibric acid functions as a direct agonist for PPARα.[1] Upon binding, it induces a conformational change in the receptor, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPARα by clofibric acid initiates a cascade of metabolic events primarily aimed at reducing circulating lipid levels.[2] This includes the upregulation of genes encoding for enzymes involved in fatty acid transport and β-oxidation in the liver, leading to increased catabolism of fatty acids.[3] Concurrently, it leads to a reduction in the hepatic production of very-low-density lipoprotein (VLDL) and enhances the activity of lipoprotein lipase, which further contributes to the clearance of triglycerides from the bloodstream.[2]

Quantitative Data: PPARα Activation

| Parameter | Value | Species/System | Reference |

| EC50 | 50 µM | Transactivation Assay | [1] |

| EC50 | 170 µM | - | [4] |

Experimental Protocol: PPARα Luciferase Reporter Assay

This protocol describes a common method for quantifying the activation of PPARα by a test compound like clofibric acid using a luciferase reporter gene assay.[2][5][6]

Objective: To determine the dose-dependent activation of PPARα by clofibric acid.

Materials:

-

HepG2 human hepatoblastoma cells

-

Human PPARα expression plasmid

-

Luciferase reporter plasmid containing PPREs

-

Transfection reagent

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), charcoal dextran-treated

-

Clofibrate and Clofibric Acid

-

Luciferase Assay System (e.g., Promega)

-

Luminometer

-

96-well cell culture plates

Methodology:

-

Cell Culture and Transfection:

-

HepG2 cells are cultured in DMEM supplemented with 10% charcoal dextran-treated FBS.

-

Cells are seeded in 96-well plates and co-transfected with the human PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control transfection with a non-responsive reporter plasmid may be included.

-

-

Compound Treatment:

-

After a 24-hour incubation period to allow for plasmid expression, the medium is replaced with fresh medium containing various concentrations of clofibric acid. A vehicle control (e.g., DMSO) is also included.

-

-

Incubation:

-

The cells are incubated with the test compounds for an additional 24 hours.

-

-

Cell Lysis and Luciferase Assay:

-

The medium is removed, and the cells are lysed using the buffer provided in the luciferase assay kit.

-

The luciferase substrate is added to the cell lysate, and the luminescence is measured using a luminometer.

-

-

Data Analysis:

-

The relative light units (RLUs) are normalized to a control (e.g., co-transfected Renilla luciferase) to account for variations in transfection efficiency and cell number.

-

The fold activation is calculated relative to the vehicle control.

-

The EC50 value is determined by plotting the fold activation against the logarithm of the clofibric acid concentration and fitting the data to a sigmoidal dose-response curve.

-

Other Key Molecular Targets

Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Complex and Kinase

Clofibric acid has been shown to stimulate the catabolism of branched-chain amino acids by interacting with the BCKDH complex and its regulatory kinase.[7] It can directly inhibit BCKDH kinase, which leads to the dephosphorylation and activation of the BCKDH complex.[2] This effect is particularly pronounced in states where the complex is largely inactive due to phosphorylation.[7] Additionally, clofibric acid can increase the expression of the BCKDH complex components and decrease the expression of the BCKDH kinase, further promoting the breakdown of branched-chain amino acids.[7]

Quantitative Data: BCKDH and BCKDH Kinase Inhibition

| Parameter | Value | Species/System | Reference |

| I40 (BCKDH Kinase) | 0.33 mM | Purified Rabbit Liver | [2] |

| A50 (BCKDH Activation) | 0.1 mM | Perfused Rat Heart | [2] |

| Ki (BCKDH) | 142 µM | Purified Bovine Liver | [8] |

| αKi (BCKDH) | 48 µM | Purified Bovine Liver | [8] |

Experimental Protocol: BCKDH Kinase Inhibition Assay

This protocol outlines a method for determining the inhibitory effect of clofibric acid on BCKDH kinase activity.[2]

Objective: To measure the in vitro inhibition of purified BCKDH kinase by clofibric acid.

Materials:

-

Purified BCKDH kinase (e.g., from rabbit liver)

-

ATP (adenosine triphosphate)

-

Clofibrate

-

Assay buffer

-

Method for detecting kinase activity (e.g., phosphorylation of a substrate followed by quantification)

Methodology:

-

Enzyme Reaction:

-

The purified BCKDH kinase is incubated in an assay buffer containing ATP and varying concentrations of clofibric acid.

-

-

Substrate Phosphorylation:

-

A suitable substrate for the kinase is added to the reaction mixture.

-

-

Quantification of Phosphorylation:

-

The extent of substrate phosphorylation is measured. This can be done using various techniques, such as radiolabeling with [γ-³²P]ATP followed by autoradiography or scintillation counting, or by using specific antibodies that recognize the phosphorylated substrate.

-

-

Data Analysis:

-

The percentage of inhibition of kinase activity is calculated for each concentration of clofibric acid relative to a control without the inhibitor.

-

The I40 (concentration causing 40% inhibition) or IC50 (concentration causing 50% inhibition) is determined from the dose-response curve.

-

Phosphatidylethanolamine N-Methyltransferase

Clofibric acid has been identified as an inhibitor of phosphatidylethanolamine N-methyltransferase, an enzyme involved in the synthesis of phosphatidylcholine.[9] This inhibition can alter the composition of cellular membranes and may contribute to the overall effects of the drug on lipid metabolism.

Quantitative Data: Phosphatidylethanolamine N-Methyltransferase Inhibition

| Parameter | Value | Species/System | Reference |

| IC50 | 150 µM | Cultured Rat Hepatocytes | [9] |

Experimental Protocol: Phosphatidylethanolamine N-Methyltransferase Activity Assay

This protocol describes a method to assess the inhibitory effect of clofibric acid on the conversion of phosphatidylethanolamine (PE) to phosphatidylcholine (PC) in cultured cells.[9]

Objective: To determine the IC50 of clofibric acid for the inhibition of PE N-methyltransferase activity.

Materials:

-

Cultured rat hepatocytes

-

Radiolabeled ethanolamine (B43304) (e.g., [¹⁴C]ethanolamine)

-

Clofibrate

-

Cell culture medium and supplements

-

Scintillation counter

-

Reagents for lipid extraction and separation (e.g., thin-layer chromatography)

Methodology:

-

Cell Culture and Labeling:

-

Rat hepatocytes are cultured and incubated with radiolabeled ethanolamine to allow for its incorporation into PE.

-

-

Compound Treatment:

-

The cells are then treated with various concentrations of clofibric acid for a defined period.

-

-

Lipid Extraction and Separation:

-

Total lipids are extracted from the cells.

-

The different phospholipid species (PE and PC) are separated, typically using thin-layer chromatography.

-

-

Quantification of Radioactivity:

-

The amount of radioactivity in the PE and PC fractions is quantified using a scintillation counter.

-

-

Data Analysis:

-

The conversion of radiolabeled PE to PC is calculated for each clofibric acid concentration.

-

The percentage of inhibition of this conversion is determined relative to a control group without the inhibitor.

-

The IC50 value is calculated from the resulting dose-response curve.

-

Secondary and Indirect Molecular Targets

HMG-CoA Reductase

The effect of clofibric acid on HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, appears to be indirect or occurs at high concentrations.[9] Studies have shown that at concentrations of 5 mM and above, clofibric acid can directly inhibit HMG-CoA reductase activity in cell homogenates.[9] However, at lower, more physiologically relevant concentrations in cultured cells, the observed decrease in HMG-CoA reductase activity is likely not due to direct inhibition of the enzyme.[9] This suggests that the cholesterol-lowering effects of clofibric acid are primarily mediated through other mechanisms, with a potential minor contribution from direct HMG-CoA reductase inhibition at higher doses.

Suppression of Prostaglandin E2 (PGE2) and Vascular Endothelial Growth Factor (VEGF)

Clofibric acid has been shown to suppress the production of PGE2 and VEGF, molecules involved in inflammation and angiogenesis, respectively.[7] This effect is thought to be mediated by the upregulation of carbonyl reductase, an enzyme that promotes the conversion of PGE2 to a less active form.[10] This anti-inflammatory and anti-angiogenic activity may contribute to the broader therapeutic profile of this compound.

Summary of Molecular Interactions

Conclusion

Clofibric acid, the active metabolite of this compound, interacts with multiple molecular targets to exert its therapeutic effects. Its primary mechanism of action is the activation of the nuclear receptor PPARα, which leads to profound changes in lipid metabolism. Additionally, clofibric acid directly inhibits the BCKDH kinase and phosphatidylethanolamine N-methyltransferase, further influencing amino acid and phospholipid metabolism. While it can inhibit HMG-CoA reductase at high concentrations, this is likely a secondary or indirect effect. The suppression of PGE2 and VEGF production highlights its potential anti-inflammatory and anti-angiogenic properties. A thorough understanding of these molecular interactions is crucial for the rational design of novel therapeutics and for optimizing the clinical use of existing fibrate drugs.

References

- 1. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 2. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Method for quantifying NSAIDs and clofibric acid in aqueous samples, lumpfish (Cyclopterus lumpus) roe, and zebrafish (Danio rerio) eleutheroembryos and evaluation of their bioconcentration in zebrafish eleutheroembryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of HMG CoA reductase activity in different human cell lines by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. korambiotech.com [korambiotech.com]

- 7. Clofibric Acid - LKT Labs [lktlabs.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Comparison of the effects of gemfibrozil and clofibric acid on peroxisomal enzymes and cholesterol synthesis of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AMPK activation—protean potential for boosting healthspan - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

Abstract

Simfibrate, a member of the fibrate class of lipid-lowering agents, exerts its therapeutic effects primarily by modulating the expression of a suite of genes critical to lipid and lipoprotein metabolism. This document provides a detailed technical overview of the molecular mechanisms underlying this compound's action, with a focus on its role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. We will explore its influence on key metabolic pathways, including fatty acid catabolism, apolipoprotein synthesis, and cholesterol homeostasis. This guide consolidates quantitative data from various studies, presents detailed experimental protocols for investigating these effects, and utilizes pathway and workflow diagrams to visually represent the complex biological processes involved.

Core Mechanism of Action: PPARα Activation

Fibrates, including this compound, function as agonists for the nuclear receptor PPARα.[1][2] The activation of PPARα is the central event that triggers the cascade of gene expression changes responsible for the drug's lipid-modifying effects.[1][3]

The process unfolds as follows:

-

Ligand Binding: this compound (or its active metabolite, simfibric acid) enters the cell and binds to PPARα in the cytoplasm or nucleus.

-

Heterodimerization: Upon binding, PPARα undergoes a conformational change and forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

-

DNA Binding: This PPARα-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3][4]

-

Transcriptional Regulation: The binding of the complex to PPREs recruits co-activator proteins, initiating or enhancing the transcription of downstream genes involved in lipid metabolism.[3]

Impact on Lipid-Regulating Gene Expression

This compound's activation of PPARα orchestrates a coordinated response, altering the expression of genes across multiple lipid metabolism pathways. This leads to a significant reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1][5]

Upregulation of Fatty Acid Catabolism

A primary effect of this compound is the enhancement of fatty acid oxidation in the liver and muscle.[6][7] This is achieved by upregulating genes responsible for fatty acid uptake, intracellular transport, and breakdown in both mitochondria and peroxisomes.[1][8]

-

Lipoprotein Lipase (LPL): this compound increases the expression of LPL, an enzyme that hydrolyzes triglycerides in circulating chylomicrons and very-low-density lipoproteins (VLDL), releasing fatty acids for uptake by tissues.[1][3][9]

-

Fatty Acid Transport Proteins: Expression of genes involved in cellular fatty acid uptake is stimulated.[1]

-

Acyl-CoA Synthetase & Acyl-CoA Oxidase (ACOX): Upregulation of these genes leads to increased conversion of fatty acids into acyl-CoA derivatives and enhances their subsequent β-oxidation.[10][11]

-

Carnitine Palmitoyltransferase I & II (CPT1/CPT2): Increased expression of CPT genes facilitates the transport of fatty acids into the mitochondria for oxidation.[12]

Modulation of Apolipoprotein Gene Expression

Apolipoproteins are essential for the structure and function of lipoproteins. This compound beneficially alters the balance of key apolipoproteins.

-

Apolipoprotein A-I (ApoA-I) and A-II (ApoA-II): this compound upregulates the transcription of APOA1 and APOA2 genes.[1][4] These proteins are the primary structural components of HDL particles. This action is a key mechanism behind the observed increase in HDL cholesterol levels.[1][9]

-

Apolipoprotein C-III (ApoC-III): this compound strongly suppresses the hepatic production of ApoC-III.[1][3][11] Since ApoC-III is a potent inhibitor of lipoprotein lipase, its reduction leads to enhanced LPL activity and more efficient clearance of triglyceride-rich particles from the circulation.[3]

-

Apolipoprotein B (ApoB): The effect on ApoB, the main structural protein of VLDL and LDL, is less direct. While this compound treatment is associated with a decrease in plasma ApoB levels, this is thought to be a secondary consequence of reduced VLDL production and enhanced clearance of ApoB-containing lipoproteins, rather than direct transcriptional repression.[13][14]

Regulation of Cholesterol and Triglyceride Synthesis Pathways

This compound's influence on lipid synthesis is multifaceted, involving both direct PPARα-mediated effects and indirect mechanisms.

-

Triglyceride Synthesis: By shunting fatty acids towards oxidation, this compound reduces the substrate pool available for hepatic triglyceride synthesis, thereby decreasing VLDL production and secretion.[1][9]

-

Cholesterol Synthesis & SREBP Pathway: The effect on cholesterol synthesis is more complex. Some studies with fibrates have shown a decrease in the hepatic expression of key cholesterogenic enzymes like HMG-CoA synthase and HMG-CoA reductase.[11] This effect may be mediated by the suppression of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) transcription factor, a master regulator of cholesterol biosynthesis.[10][11][15] However, other studies suggest that PPARα activation does not always alter the expression of SREBP target genes, indicating that this effect might be indirect or vary between different fibrates and experimental models.[16]

Quantitative Data Summary

The net effect of these changes in gene expression is a significant improvement in the lipid profile of patients with dyslipidemia.

Table 1: Effect of Fibrates on Plasma Lipid and Apolipoprotein Levels

This table summarizes typical percentage changes observed in major clinical trials and meta-analyses involving fibrates like fenofibrate (B1672516), which is structurally and mechanistically similar to this compound.

| Parameter | Direction of Change | Typical Magnitude of Change | References |

| Triglycerides (TG) | Decrease | -30% to -51% | [14][17] |

| HDL Cholesterol | Increase | +10% to +13% | [1][14] |

| LDL Cholesterol | Decrease / Variable | -15% to -16% | [14][17] |

| Apolipoprotein B (ApoB) | Decrease | -22% to -25% | [14][17] |

| Apolipoprotein A-I (ApoA-I) | Increase | Variable, contributes to HDL increase | [1][4] |

| Apolipoprotein C-III (ApoC-III) | Decrease | Strong Suppression | [11] |

Note: The effect on LDL-C can be variable. In patients with very high triglycerides, fibrate therapy can sometimes lead to a slight increase in LDL-C as large VLDL particles are converted to smaller LDL particles.

Table 2: Summary of this compound's Effect on Key Gene Expression

| Gene Target | Primary Function | Effect of this compound | Consequence | References |

| PPARα | Nuclear Receptor / Transcription Factor | Agonist / Activation | Master regulator of lipid metabolism | [1][2][3] |

| LPL | Lipoprotein Lipase | Upregulation | Increased clearance of TG-rich lipoproteins | [1][9][11] |

| ACOX1 | Acyl-CoA Oxidase 1 | Upregulation | Increased peroxisomal β-oxidation | [8][11] |

| CPT1 | Carnitine Palmitoyltransferase I | Upregulation | Increased mitochondrial β-oxidation | [12] |

| APOA1 / APOA2 | HDL Structural Proteins | Upregulation | Increased HDL formation | [1][4] |

| APOC3 | LPL Inhibitor | Downregulation | Disinhibition of LPL, TG clearance | [1][3][11] |

| HMGCR | HMG-CoA Reductase | Downregulation (Indirect) | Decreased cholesterol synthesis | [11] |

| SREBP-2 | Cholesterol Synthesis Regulator | Suppression (Indirect) | Master downregulation of cholesterogenesis | [10][11] |

Experimental Protocols

Investigating the effects of this compound on gene expression requires standardized molecular biology techniques. Below are representative protocols.

Protocol 1: In Vitro Analysis using HepG2 Cell Culture

HepG2 cells are a human liver carcinoma cell line commonly used as a model for studying hepatic lipid metabolism.

-

Cell Seeding: Plate HepG2 cells in 6-well plates at a density of 1 x 10⁶ cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach 70-80% confluency.

-

Treatment Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in serum-free DMEM to achieve final desired concentrations (e.g., 10, 25, 50, 100 µM). A vehicle control containing the same final concentration of DMSO (e.g., 0.1%) must be prepared.

-

Cell Treatment: Aspirate the growth medium, wash cells once with phosphate-buffered saline (PBS), and add the media containing the different concentrations of this compound or the vehicle control.

-